1-{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}-2-bromoethan-1-one
Overview
Description
1-{Bicyclo[420]octa-1,3,5-trien-7-yl}-2-bromoethan-1-one is an organic compound characterized by its unique bicyclic structure
Preparation Methods
The synthesis of 1-{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}-2-bromoethan-1-one typically involves several steps:
Starting Material: The synthesis begins with the preparation of the bicyclic core, Bicyclo[4.2.0]octa-1,3,5-triene.
Bromination: The bicyclic core undergoes bromination to introduce the bromoethanone moiety. This step often requires the use of bromine or N-bromosuccinimide (NBS) as the brominating agent.
Reaction Conditions: The reaction is typically carried out under controlled conditions, such as low temperatures and inert atmosphere, to ensure the selective bromination of the desired position
Chemical Reactions Analysis
1-{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}-2-bromoethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding substituted derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form ketones or carboxylic acids, and reduction to form alcohols or alkanes.
Reagents and Conditions: Common reagents include sodium borohydride (NaBH4) for reduction, and potassium permanganate (KMnO4) for oxidation
Scientific Research Applications
1-{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}-2-bromoethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs
Mechanism of Action
The mechanism of action of 1-{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}-2-bromoethan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Pathways Involved: It may affect pathways related to cell proliferation, apoptosis, or signal transduction, contributing to its potential therapeutic effects
Comparison with Similar Compounds
1-{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}-2-bromoethan-1-one can be compared with similar compounds such as:
Bicyclo[4.2.0]octa-1,3,5-triene: The parent compound without the bromoethanone moiety.
1-Bromobenzocyclobutene: A similar compound with a different bicyclic structure.
Bicyclo[4.2.0]octa-1,3,5-trien-7-yl(methyl) ketone: A derivative with a methyl ketone group instead of the bromoethanone group
Each of these compounds has unique properties and applications, making this compound a valuable compound for further research and development.
Properties
IUPAC Name |
1-(7-bicyclo[4.2.0]octa-1,3,5-trienyl)-2-bromoethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO/c11-6-10(12)9-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVDAYGTADMCGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C21)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1499640-27-5 | |
Record name | 1-{bicyclo[4.2.0]octa-1,3,5-trien-7-yl}-2-bromoethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.